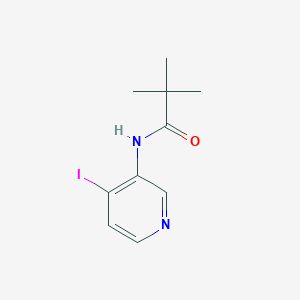

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Vue d'ensemble

Description

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H13IN2O and its molecular weight is 304.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Applications

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and its related compounds have been utilized as versatile reagents in synthetic chemistry. For instance, Cheruzel et al. (2011) describe N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide as a useful synthon for reductive amination reactions with primary and secondary amines, leading to a series of ligands with varied functional groups. This process is instrumental in developing complex molecules for various scientific applications, indicating the compound's utility in creating complex organic molecules with precise structural configurations (Cheruzel et al., 2011).

Catalysis and Chemical Reactions

The compound's derivatives have also been significant in catalysis and chemical reactions. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, to synthesize N-substituted nicotinamide-related compounds. These findings demonstrate the compound's role in facilitating crucial chemical transformations, further emphasizing its relevance in chemical synthesis and potential pharmaceutical applications (Takács et al., 2007).

Structural Studies

In addition to its synthetic applications, the compound and its analogs have been subjects of structural studies. The crystal structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, for instance, has been determined, providing insights into molecular disorder and intermolecular interactions, which are crucial for understanding the material's properties and potential applications in various scientific fields (Hanuza et al., 1997).

Safety and Hazards

Orientations Futures

While specific future directions for “N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide” are not available, research into related compounds such as pyrazolo[3,4-b]pyridines is ongoing. These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Mécanisme D'action

N-(4-Iodopyridin-3-yl)pivalamide, also known as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, is a chemical compound with the formula C10H13IN2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

N-(4-Iodopyridin-3-yl)pivalamide exhibits high gastrointestinal (GI) absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .

Propriétés

IUPAC Name |

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKADKNFCJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440130 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-32-9 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.